molecular formula C9H13ClN4O B14913575 4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine

4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine

Cat. No.: B14913575
M. Wt: 228.68 g/mol
InChI Key: OGOMOPQTDPXLTG-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine is a substituted pyrimidine derivative characterized by a chlorine atom at position 4, a 2-methylmorpholino group at position 6, and an amine at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in medicinal chemistry, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions. The 2-methylmorpholino substituent enhances solubility and modulates electronic properties, making this compound a versatile intermediate for further functionalization .

Properties

Molecular Formula

C9H13ClN4O

Molecular Weight

228.68 g/mol

IUPAC Name

4-chloro-6-(2-methylmorpholin-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C9H13ClN4O/c1-6-5-14(2-3-15-6)8-4-7(10)12-9(11)13-8/h4,6H,2-3,5H2,1H3,(H2,11,12,13)

InChI Key

OGOMOPQTDPXLTG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine typically involves the reaction of 4,6-dichloro-2-pyrimidinamine with 2-methylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile as the solvent and heated to 80°C overnight. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the crude product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution

The synthesis typically involves nucleophilic aromatic substitution to introduce the 2-methylmorpholino group. For example:

  • Intermediate preparation : Starting from pyrimidine derivatives, such as chlorinated pyrimidines, the morpholino group is introduced under basic conditions.

  • Reaction conditions : Use of N,N-diisopropylethylamine (DIPEA) and elevated temperatures (e.g., 130°C) facilitates the substitution.

Suzuki Cross-Coupling

For compounds requiring heteroaryl coupling, Suzuki cross-coupling is employed with boronate esters. Key details include:

  • Catalyst : Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (XPhos Pd G2) .

  • Solvent : 1,4-dioxane or tetrahydrofuran (THF) .

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) .

Reaction Conditions and Yields

Method Key Conditions Yield Range Source
Nucleophilic substitutionDIPEA, 130°C, morpholine derivatives48–99%
Suzuki couplingXPhos Pd G2, 95°C, 1,4-dioxane/H₂O (1:1)36–97%
Microwave-assistedOptimized heating, reduced solvent volumeImproved yields

Molecular Formula and Weight

  • Formula : C₁₀H₁₄ClN₃O.

  • Molecular weight : ~227.68 g/mol.

Functional Groups

  • Pyrimidine ring : Nitrogen-rich aromatic core.

  • Chloro group (Cl) : Positioned at C-4.

  • Amino group (NH₂) : At C-2.

  • 2-Methylmorpholino group : Substituted at C-6.

Nucleophilic Substitution

The chlorine atom at C-4 can undergo displacement with nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

Coupling Reactions

The amino group (C-2) can participate in Suzuki coupling or amidation to form biaryl or amide derivatives .

Hydrogenation or Reduction

The pyrimidine ring may undergo partial hydrogenation to yield dihydro derivatives, though this requires specific catalysts.

Scientific Research Applications

4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, derivatives of pyrimidin-2-amine have been shown to inhibit enzymes such as Aurora kinase A, which plays a role in cell division. The compound may bind to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Position 6) Molecular Formula Molecular Weight Key Features Reference ID
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine 2-Methylmorpholino C₁₀H₁₅ClN₄O 242.71 Enhanced solubility, synthetic versatility
4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine 2,6-Dimethylmorpholino C₁₀H₁₅ClN₄O 242.71 Increased steric hindrance, similar solubility
4-Chloro-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine Morpholino-piperidine C₁₃H₂₀ClN₅O 297.79 Extended aliphatic chain, potential CNS activity
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine Trifluoroethoxy C₆H₆ClF₃N₂O 214.57 Electron-withdrawing group, improved metabolic stability
4-Chloro-6-methylpyrimidin-2-amine Methyl C₅H₆ClN₃ 143.57 Simplified structure, lower molecular weight
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (4-Fluorophenyl)sulfanyl C₁₀H₇ClFN₃S 255.70 Sulfur-containing, potential kinase inhibition
Key Observations:
  • Steric and Electronic Effects: The 2-methylmorpholino group in the target compound balances steric bulk and hydrogen-bonding capacity, whereas the trifluoroethoxy group in its analog (Table 1, Row 4) introduces strong electron-withdrawing effects, altering reactivity .
  • Molecular Weight: The target compound (MW 242.71) is intermediate in size compared to the morpholino-piperidine analog (MW 297.79), which may influence pharmacokinetic properties like absorption and distribution .
Key Observations:
  • Microwave-Assisted Synthesis : Palladium-catalyzed couplings (e.g., Suzuki in ) achieve moderate yields (24%) but high purity (>95%), whereas Buchwald-Hartwig reactions yield up to 94% under similar conditions .
  • Simpler Substitutions : Nucleophilic substitutions (e.g., trifluoroethoxy in ) provide higher yields (76%), highlighting the efficiency of direct functionalization.

Crystallographic and Solid-State Properties

The co-crystal of 4-chloro-6-methoxypyrimidin-2-amine with succinic acid () forms a hydrogen-bonded ring motif (R²²(8)) and a sheet-like structure (R⁶⁶(34)), which stabilizes the solid state.

Biological Activity

4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes involved in critical cellular processes. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chloro group and a 2-methylmorpholino moiety. Its chemical structure can be represented as follows:

C8H10ClN3\text{C}_8\text{H}_{10}\text{ClN}_3

Research indicates that this compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both essential enzymes in nucleotide biosynthesis. The compound's inhibitory activity is attributed to its structural similarity to folate, allowing it to bind effectively to the active sites of these enzymes.

Inhibition Potency

The inhibitory concentrations (IC50) for this compound against human TS and DHFR have been reported as follows:

  • Human TS: IC50 = 46 nM
  • Human DHFR: IC50 = 120 nM

These values indicate that the compound exhibits potent dual inhibition, making it a promising candidate for further development in cancer therapy .

Biological Activity Overview

The biological activities of this compound extend beyond enzyme inhibition. It has demonstrated:

  • Antitumor Activity: The compound has shown efficacy against various cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Properties: Preliminary studies suggest that it may also possess anti-inflammatory effects, potentially useful in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • In Vitro Studies:
    • A study demonstrated that this compound reduced cell proliferation in cancer cell lines by inducing apoptosis through the intrinsic pathway. The compound was found to significantly decrease tumor volume in xenograft models .
  • In Vivo Efficacy:
    • In animal models, the compound exhibited a favorable safety profile with no significant systemic toxicity observed at therapeutic doses. Histological examinations showed no adverse effects on vital organs .
  • Mechanistic Insights:
    • Molecular docking studies provided insights into the binding interactions between the compound and target enzymes, highlighting key hydrophobic contacts that enhance its inhibitory potency against DHFR and TS .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound compared to other known inhibitors:

CompoundTarget EnzymeIC50 (nM)Notes
This compoundHuman TS46Potent dual inhibitor
PemetrexedHuman TS130Approved for lung cancer treatment
TrimethoprimE. coli DHFR10Widely used antibiotic

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine, and how can reaction efficiency be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution of a chloropyrimidine precursor with 2-methylmorpholine. A typical procedure involves refluxing 4,6-dichloropyrimidin-2-amine with 2-methylmorpholine in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours . To optimize efficiency:

  • Use a catalytic amount of HCl to accelerate substitution (as demonstrated in analogous pyrimidine syntheses) .
  • Monitor reaction progress via TLC or HPLC-MS to minimize over-reaction or byproduct formation.
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 or CDCl3_3 to confirm substitution patterns. The morpholino group’s protons typically appear as a multiplet at δ 3.5–4.0 ppm .
  • X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol. Refine using SHELXL (e.g., R-factor < 0.05) . Key parameters include bond lengths (C–N: ~1.34 Å) and torsion angles to validate the morpholino ring conformation .

Advanced: How can conflicting crystallographic data (e.g., disorder in the morpholino ring) be resolved during structural refinement?

Methodological Answer:

  • Disorder Handling: Apply restraints (e.g., DFIX, FLAT) in SHELXL to model split positions in the morpholino ring. Use PART commands to refine occupancies .
  • Validation Tools: Cross-check with Hirshfeld surface analysis to identify weak electron density regions. Compare with analogous structures (e.g., 4-chloro-6-methoxypyrimidin-2-amine) to validate geometric parameters .
  • Data Contingency: Collect high-resolution data (<1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts .

Advanced: What strategies mitigate byproduct formation during the substitution of 2-methylmorpholine with chloropyrimidine precursors?

Methodological Answer:

  • Reaction Optimization:
    • Use stoichiometric excess (1.2–1.5 equiv.) of 2-methylmorpholine to drive the reaction to completion.
    • Introduce a scavenger (e.g., molecular sieves) to absorb residual HCl, reducing side reactions .
  • Byproduct Analysis:
    • Isolate byproducts via preparative TLC and characterize using HRMS and 1H^1H-NMR. Common byproducts include bis-morpholino adducts or dechlorinated intermediates.
    • Adjust reaction time/temperature to suppress competing pathways (e.g., reduce temperature to 60°C if dimerization occurs) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Management: Segregate halogenated waste (chlorinated intermediates) and neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Spill Response: Absorb spills with inert material (vermiculite), seal in containers, and label for hazardous waste disposal .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the morpholino group’s role in biological activity?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., 2-ethylmorpholino, piperazine) and compare activity profiles .
  • Biological Assays:
    • Use kinase inhibition assays (e.g., ATP-binding pocket analysis) to test potency.
    • Perform molecular docking (AutoDock Vina) with target proteins (e.g., HSP90) to correlate morpholino orientation with binding affinity .
  • Data Interpretation: Apply multivariate regression to link steric/electronic parameters (e.g., Hammett constants) with IC50_{50} values .

Advanced: What computational methods predict the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility Prediction: Use COSMO-RS (via TURBOMOLE) to calculate partition coefficients (log P) and simulate solubility in aqueous buffers .
  • Degradation Studies:
    • Perform accelerated stability testing (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
    • Apply DFT (Gaussian 09) to model hydrolysis pathways, focusing on chloro and amine group reactivity .

Advanced: How can crystallographic twinning or pseudo-symmetry complicate structure determination, and how is this resolved?

Methodological Answer:

  • Twinning Detection: Use PLATON’s TWINABS to identify twinning ratios. For pseudo-symmetry, check for higher symmetry space groups via ADDSYM .
  • Refinement Strategies: Apply HKLF5 format in SHELXL for twinned data. Use restraints for overlapping atoms and validate with Rint_\text{int} < 0.05 .

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